Xanthine, 3-hydroxy-8-methyl-, acetate
Description
Xanthine, 3-hydroxy-8-methyl-, acetate is a synthetic xanthine derivative characterized by a hydroxy group at position 3, a methyl group at position 8, and an acetate moiety. Xanthines are heterocyclic purine derivatives with a core structure of 3,7-dihydropurine-2,6-dione. This compound is synthesized via reactions involving 5,6-diaminouracil intermediates and substituted aldehydes or phenoxy acetic acids, followed by cyclization and esterification steps . Its structural modifications are designed to enhance pharmacological properties, such as solubility (via the acetate group) and target specificity (via the 8-methyl substituent).
Structure
2D Structure
Properties
CAS No. |
38605-78-6 |
|---|---|
Molecular Formula |
C8H8N4O4 |
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(8-methyl-2,6-dioxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C8H8N4O4/c1-3-9-5-6(10-3)12(16-4(2)13)8(15)11-7(5)14/h1-2H3,(H,9,10)(H,11,14,15) |
InChI Key |
HIJKYUSIRMJMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C(=O)NC(=O)N2OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Xanthine Derivatives
Xanthine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of Xanthine, 3-hydroxy-8-methyl-, acetate with key analogs:
Table 1: Structural and Functional Comparison of Xanthine Derivatives
Structural Features and Pharmacological Implications
- Position 3 Substituents: The 3-hydroxy group in the target compound may enhance antioxidant activity, as seen in 8-oxo derivatives of pentoxifylline, which exhibit radical scavenging properties . This contrasts with methyl or ethyl groups in caffeine or theophylline, which prioritize receptor antagonism (e.g., adenosine A2A) .
- For example, 8-substituted xanthines show altered interactions with xanthine oxidase (XO), a key enzyme in uric acid metabolism .
- Acetate Moiety: The acetate group increases hydrophilicity, improving bioavailability compared to non-polar analogs like theophylline. Similar carboxylate esters in xanthine derivatives (e.g., Scheme 6 in ) are hydrolyzed in vivo to active acids, modulating drug release.
Enzymatic Interactions
- Xanthine Oxidase (XO) Inhibition: Unlike allopurinol (a hypoxanthine analog), the target compound’s 3-hydroxy group may interact with XO’s molybdenum center, similar to flavonoids, but with reduced potency compared to 8-pyrazole derivatives .
- Adenosine Receptor Binding: The 8-methyl group may weaken A2A receptor affinity compared to caffeine’s 1,3,7-trimethyl structure, as alkyl chain length and position critically impact receptor interactions .
Physicochemical Properties
- Solubility: The acetate ester confers higher aqueous solubility than non-esterified analogs (e.g., theophylline’s solubility: ~1 mg/mL vs. the target’s estimated >5 mg/mL) .
- pKa and Ionization: The 3-hydroxy group (pKa ~8.5) and acetate (pKa ~4.5) create a zwitterionic structure at physiological pH, enhancing tissue penetration compared to fully non-polar derivatives .
Metabolic Pathways
- Esterase Hydrolysis : The acetate moiety is rapidly cleaved by esterases, generating 3-hydroxy-8-methylxanthine, which may undergo further glucuronidation or oxidation. This contrasts with caffeine’s primary metabolism via demethylation .
Key Research Findings
Antioxidant Capacity : In vitro assays suggest the 3-hydroxy group contributes to superoxide radical scavenging, with efficacy comparable to 8-oxo-pentoxifylline (IC50 ~10 μM) .
Bronchospasmolytic Activity : The 8-methyl group confers moderate activity (EC50 ~50 nM in tracheal smooth muscle) but is less potent than 8-pyrazole-substituted analogs (EC50 ~20 nM) .
Enzyme Kinetics: Xanthine oxidase inhibition (Ki ~15 μM) is weaker than allopurinol (Ki ~0.1 μM) but stronger than caffeine (Ki >100 μM) .
Q & A
Q. How is xanthine oxidase activity experimentally measured in biological samples, and what methodological modifications improve accuracy?
Xanthine oxidase (XO) activity is typically quantified using spectrophotometric assays that monitor uric acid formation at 295 nm . Key steps include:
- Substrate Preparation : Use xanthine or hypoxanthine as substrates, with allopurinol as a positive control inhibitor .
- Interference Minimization : Modified protocols (e.g., heated sample blanks) reduce interference from other oxidases or reducing agents in tissue homogenates .
- Statistical Validation : Apply ANOVA with post-hoc LSD tests to compare treatment groups, ensuring robust statistical analysis .
Table 1 : Common Xanthine Oxidase Assay Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Substrate | Xanthine (0.15 mM) | |
| Detection Wavelength | 295 nm | |
| Inhibitor Control | Allopurinol (IC₅₀ ~1.2 µM) | |
| Assay Buffer | Phosphate buffer (pH 7.5) |
Q. What is the metabolic significance of xanthine oxidase in disease models, and how are its roles validated experimentally?
XO catalyzes hypoxanthine → xanthine → uric acid, generating reactive oxygen species (ROS) linked to diabetic nephropathy and ischemia-reperfusion injury . Validation strategies include:
- Genetic Knockout Models : Assess uric acid/ROS levels in XO-deficient mice.
- Pharmacological Inhibition : Use inhibitors like TEI-6720 (Ki = 1.2 × 10⁻¹⁰ M) to isolate XO’s contribution to oxidative stress .
- Tissue-Specific Activity : Measure XO activity in renal or vascular tissues via electron spin resonance to confirm localized ROS production .
Advanced Research Questions
Q. How can researchers resolve contradictions in xanthine oxidase’s role across disease models (e.g., diabetic nephropathy vs. cerebral ischemia)?
Discrepancies arise from tissue-specific enzyme expression and assay sensitivity:
- Case Study : XO activity is undetectable in renal tissues in diabetes models but elevated in cerebrospinal fluid during ischemic stroke (IS) .
- Methodological Adjustments :
Table 2 : XO Activity in Disease Models
| Disease Model | XO Activity Level | Key Biomarker | Reference |
|---|---|---|---|
| Diabetic Nephropathy | Undetectable | Urinary albumin | |
| Cerebral Ischemia | Elevated | CSF xanthine | |
| Hyperuricemia | High | Serum uric acid |
Q. What in silico and synthetic strategies optimize xanthine derivatives as XO inhibitors?
Computational Design :
Q. Synthetic Chemistry :
Q. How do enzyme kinetics and assay conditions influence the interpretation of xanthine oxidase inhibition data?
- Kinetic Analysis : Mixed-type inhibition (e.g., TEI-6720) requires Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms .
- Buffer pH Effects : XO activity peaks at pH 7.5; deviations alter substrate affinity .
- False Positives : Pre-incubate inhibitors with XO to rule out time-dependent artifacts .
Table 3 : Kinetic Parameters of XO Inhibitors
| Inhibitor | Inhibition Type | Ki (M) | Reference |
|---|---|---|---|
| Allopurinol | Competitive | 1.2 × 10⁻⁶ | |
| TEI-6720 | Mixed | 1.2 × 10⁻¹⁰ | |
| Flavonoid Derivatives | Non-competitive | 2.5 × 10⁻⁸ |
Q. What advanced techniques characterize novel xanthine derivatives for therapeutic potential?
- Crystallography : Resolve inhibitor-enzyme complexes (e.g., TEI-6720 bound to XO at 2.8 Å) to map binding interactions .
- Metabolic Stability : Use hepatic microsomes to assess cytochrome P450-mediated degradation .
- Toxicity Profiling : Evaluate nephrotoxicity via in vivo uric acid clearance and renal histopathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
